![molecular formula C9H11ClN2O2 B6291661 1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid hydrochloride, 95% CAS No. 2413374-85-1](/img/structure/B6291661.png)
1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid hydrochloride, 95%
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Overview
Description
1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H6N2 . It is also known by other names such as 1,7-Diazaindene, 7-Aza-1-pyrindine, 7-Azaindole, 7H-Pyrrolo[2,3-b]pyridine, Pyrrolo(2,3-b)pyridine, and 1,7-Dideazapurine .
Molecular Structure Analysis
The molecular structure of 1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid hydrochloride can be analyzed using various techniques such as IR Spectrum, Mass spectrum (electron ionization), and Gas Chromatography . The 3D structure of the molecule can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involving 1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid hydrochloride are complex and involve multiple steps . The compound has shown potent activities against FGFR1, 2, and 3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid hydrochloride include a molecular weight of 118.1359 . The compound has an IUPAC Standard InChI of InChI=1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-5H, (H,8,9) .Scientific Research Applications
Fibroblast Growth Factor Receptor Inhibitors
The compound is used in the design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which are potent inhibitors of fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, and targeting them is an attractive strategy for cancer therapy .
Breast Cancer Therapy
In vitro studies have shown that 1H-pyrrolo[2,3-b]pyridine derivatives inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibit the migration and invasion of 4T1 cells .
Hepatocellular Carcinoma Treatment
1H-pyrrolo[2,3-b]pyridine derivatives have been developed as FGFR4 inhibitors with potent antiproliferative activity against Hep3B cells .
Antileishmanial Agents
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, which can be synthesized using a similar structure to the compound , have shown potential as antileishmanial agents . They have been evaluated for their efficacy against visceral leishmaniasis (VL) .
Diabetes and Related Disorders
The compound may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Other Cancer Therapies
Recent studies have shown that 1H-pyrrolo[2,3-b]pyridine analogues have inhibitory activity against different cancer cell lines .
Mechanism of Action
Target of Action
The primary target of 1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid hydrochloride is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
The compound interacts with its targets by inhibiting the FGFR signaling pathway . As a hinge binder, the 1H-pyrrolo[2,3-b]pyridine ring of the compound could form two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . This interaction results in the inhibition of FGFR, thereby disrupting the signaling pathway .
Biochemical Pathways
Upon binding to fibroblast growth factors, the FGFR undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound inhibits this process, thereby affecting these pathways and their downstream effects .
Result of Action
The compound exhibits potent FGFR inhibitory activity, with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively . In vitro, it inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . Additionally, it significantly inhibits the migration and invasion of 4T1 cells .
Future Directions
The future directions for the research on 1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid hydrochloride could involve further exploration of its potential as a therapeutic agent, especially in the context of cancer therapy . More research is needed to fully understand its mechanism of action and to optimize its synthesis process .
properties
IUPAC Name |
1-methyl-2,3-dihydropyrrolo[2,3-b]pyridine-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c1-11-5-4-6-2-3-7(9(12)13)10-8(6)11;/h2-3H,4-5H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQIRJVQWUIGAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1N=C(C=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid hydrochloride |
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